molecular formula C11H9Br3N2O B14074111 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole CAS No. 101901-58-0

2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole

Cat. No.: B14074111
CAS No.: 101901-58-0
M. Wt: 424.91 g/mol
InChI Key: DPDZWBOJMFBQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- is a substituted imidazole derivative known for its unique chemical properties and potential applications in various fields. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms and a methoxyphenyl group in this compound enhances its reactivity and potential utility in scientific research and industrial applications .

Chemical Reactions Analysis

1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

101901-58-0

Molecular Formula

C11H9Br3N2O

Molecular Weight

424.91 g/mol

IUPAC Name

2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]imidazole

InChI

InChI=1S/C11H9Br3N2O/c1-17-8-4-2-7(3-5-8)6-16-10(13)9(12)15-11(16)14/h2-5H,6H2,1H3

InChI Key

DPDZWBOJMFBQTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.